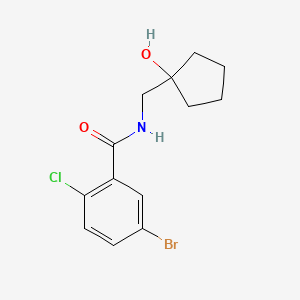

5-bromo-2-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

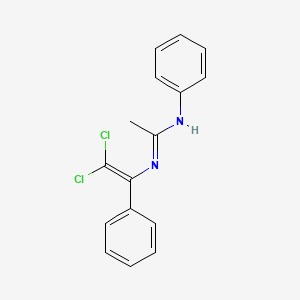

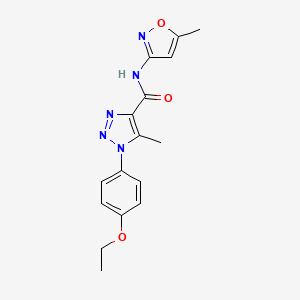

“5-bromo-2-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is an organic compound with the molecular formula C13H15BrClNO2 . It is a derivative of benzamide, which is a type of organic compound consisting of a carboxamide group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromine and chlorine atoms, and an amide group that is further substituted with a hydroxycyclopentylmethyl group . The exact 3D structure and conformation would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación

Heterocyclic Ring Systems in Asymmetric Synthesis

Research by Trost, Dogra, and Franzini (2004) outlines the use of 5H-alkyl-2-phenyl-oxazol-4-ones, related heterocyclic ring systems, in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. This process involves microwave-assisted cyclization and Mo-catalyzed asymmetric allylic alkylation, demonstrating the potential of heterocyclic compounds in creating highly selective and efficient synthetic routes for complex molecules. The presence of halogens and the use of specific catalysis underscore the relevance of studying compounds like 5-bromo-2-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide in asymmetric synthesis and chemical transformations (Trost, Dogra, & Franzini, 2004).

Benzamide Derivatives in Antidopaminergic Properties

The synthesis and evaluation of benzamide derivatives, such as those related to the structure of this compound, have been documented for their antidopaminergic properties. Högberg et al. (1990) synthesized and studied the properties of various benzamide derivatives, including their affinity for dopamine D-2 receptors. This research highlights the importance of structural modifications in benzamide derivatives for their potential therapeutic applications as antipsychotic agents, suggesting a similar potential for the compound (Högberg et al., 1990).

CCR5 Antagonists for Therapeutic Applications

De-ju (2015) explored the synthesis of N-Piperidine benzamides CCR5 antagonists, indicating the therapeutic potential of benzamide derivatives in treating conditions like HIV by blocking CCR5 receptors. This suggests that compounds with similar structural features, including this compound, could have applications in the development of new therapeutic agents targeting specific receptors (De-ju, 2015).

Direcciones Futuras

The future directions for research on “5-bromo-2-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” could include further studies on its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by benzamide derivatives, it could also be of interest to explore its potential biological activities and mechanisms of action .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRDQLVPOPQAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)

![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)

![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)